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molecular formula C14H13NO2 B510496 4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 74442-17-4

4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No. B510496
M. Wt: 227.26g/mol
InChI Key: UZKCZJAPTCTWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04198414

Procedure details

A solution of 1,2-dihydro-2,2,4-trimethylquinoline (34.6 g., 0.2 mole) in 50 ml. dry methylene chloride was added slowly dropwise to oxalyl chloride (26.4 g., 0.21 mole) in 300 ml. dry methylene chloride. Addition required 45 min., and when complete the resultant solution was stirred at ambient temperature 4 hrs. and refluxed 2 hrs. The dark red solution was freed of solvent at reduced pressure and the very dark solid residue taken up in chloroform. Dilution with ligroine and chilling produced a total yield of 32.6 g. (71.8%); m.p. 170°-176° C. A sample repeatedly recrystallized from toluene-ligroine (1:4) melted at 176°-177.5° C.
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[CH:11]=[C:10]([CH3:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1.C(Cl)Cl.[C:17](Cl)(=[O:21])[C:18](Cl)=[O:19]>C(Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:13])[CH:11]=[C:10]([CH3:12])[C:9]2[C:4]3=[C:5]([C:17](=[O:21])[C:18](=[O:19])[N:3]13)[CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
34.6 g
Type
reactant
Smiles
CC1(NC2=CC=CC=C2C(=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
26.4 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
and refluxed 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Dilution with ligroine and chilling
CUSTOM
Type
CUSTOM
Details
produced a total yield of 32.6 g
CUSTOM
Type
CUSTOM
Details
A sample repeatedly recrystallized from toluene-ligroine (1:4) melted at 176°-177.5° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1(N2C3=C(C=CC=C3C(=C1)C)C(C2=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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